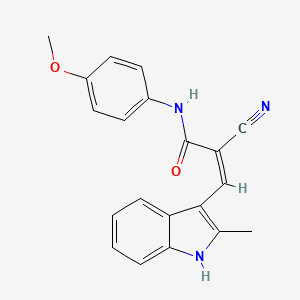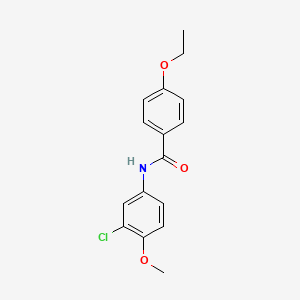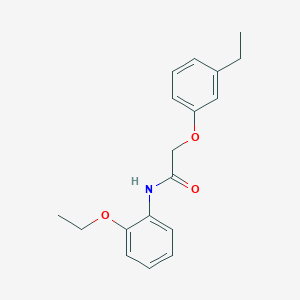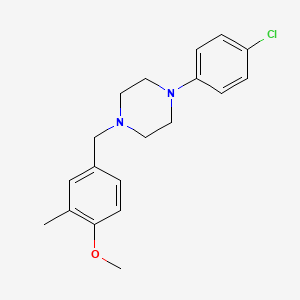
2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide" often involves multi-step chemical reactions, including condensation processes under basic conditions. For example, a related compound was synthesized from the condensation of specific carbaldehyde and cyanoacetamide in boiling ethanol, demonstrating the feasibility of producing complex cyanoacrylamides with high yields (Kariuki et al., 2022). Another approach involved a one-pot reaction of acetamide with substituted isothiocyanates, showcasing the versatility of methods available for synthesizing acrylamide derivatives (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including cyanoacrylamides, is often determined using spectroscopic techniques such as NMR and X-ray crystallography. These methods provide detailed information on the molecular geometry, confirming the structure of synthesized compounds. For instance, X-ray crystallography was used to confirm the stereochemistry and structure of novel diastereoselective synthesized compounds, illustrating the importance of structural analysis in understanding these molecules (Bondock et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving acrylamide derivatives can vary widely, depending on the functional groups present. Some studies focus on the herbicidal activity of certain acrylamides, indicating their potential utility in agricultural applications. For example, 2-cyanoacrylates with specific substituents displayed good herbicidal activities, highlighting their functional versatility (Wang et al., 2004).
Physical Properties Analysis
The physical properties of cyanoacrylamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on similar compounds have shown that distinct stacking modes and molecular interactions can significantly affect their optical properties, which is vital for materials science applications (Song et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of acrylamide derivatives. Research on derivatives such as 2-cyano-3-substituted-amino acrylamides revealed their potential in antiviral applications, demonstrating the broad spectrum of chemical behavior these compounds can exhibit (Yang et al., 2010).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-18(17-5-3-4-6-19(17)22-13)11-14(12-21)20(24)23-15-7-9-16(25-2)10-8-15/h3-11,22H,1-2H3,(H,23,24)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGKZNFTKYBNY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)

![4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5641318.png)
![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![3,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5641328.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)


![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5641348.png)
![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)